5-(furan-2-yl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1,2-oxazole-3-carboxamide
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Overview
Description
This would typically include the compound’s systematic name, its molecular formula, and its structure, including the arrangement of atoms and bonds.
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, the reaction conditions, and the steps involved in the reaction.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular geometry, bond lengths and angles, and other structural features. Techniques such as X-ray crystallography or NMR spectroscopy might be used to determine the structure.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions that the compound undergoes, including the reactants, products, and mechanisms of these reactions.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Synthesis and Chemical Properties
Research on furan and thiophene derivatives has revealed a broad spectrum of chemical reactions and syntheses that highlight the versatility and reactivity of these compounds. Studies have focused on the synthesis of various derivatives through reactions such as Mannich reactions, lithiation, and palladium-catalyzed coupling, demonstrating the compounds' roles as intermediates in the synthesis of more complex molecules. For instance, the synthesis of novel imidate derivatives of thiophene and furan has been explored for their metallation properties and synthetic applications, showcasing their potential in creating new chemical entities with desired properties (Barcock et al., 1994).
Biological Activities
Compounds containing furan and thiophene moieties have been investigated for their biological activities, including antimicrobial, antitubercular, and antiviral properties. For example, novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides were synthesized and evaluated for antitubercular activity, identifying several analogs as promising antitubercular agents with low cytotoxicity profiles (Marvadi et al., 2020). This highlights the potential of furan and thiophene derivatives in contributing to the development of new therapeutic agents.
Material Science and Corrosion Inhibition
The application of furan and thiophene derivatives extends into material science, particularly in corrosion inhibition. Research has demonstrated that such derivatives can serve as effective corrosion inhibitors, offering protection for metals in corrosive environments. This is particularly relevant in industries where metal longevity and integrity are critical (Murmu et al., 2020).
Photophysical and Fluorescent Properties
Furan derivatives have also been explored for their photophysical properties, including their use as fluorescent probes. The modification of nucleosides with furan moieties has led to the development of fluorescent probes that exhibit sensitivity to their microenvironment, offering tools for biological imaging and diagnostics (Greco & Tor, 2007).
Safety And Hazards
This would involve a discussion of the compound’s toxicity, flammability, and other hazards, as well as appropriate safety precautions for handling the compound.
Future Directions
This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or theoretical studies.
I hope this general information is helpful. For more specific information, you might consider consulting a chemistry textbook or a scientific literature database. Please note that handling chemicals should always be done by trained professionals following appropriate safety protocols.
properties
IUPAC Name |
5-(furan-2-yl)-N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4S/c21-18(14-9-17(24-20-14)16-4-2-7-23-16)19-10-13(12-5-8-25-11-12)15-3-1-6-22-15/h1-9,11,13H,10H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFJDIUNWNLGTPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=NO2)C(=O)NCC(C3=CSC=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(furan-2-yl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1,2-oxazole-3-carboxamide |
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